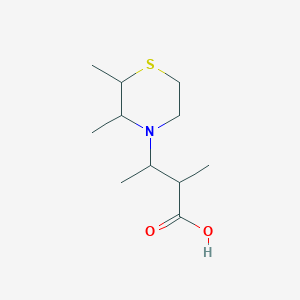
3-(2,3-Dimethylthiomorpholin-4-yl)-2-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-Dimethylthiomorpholin-4-yl)-2-methylbutanoic acid is a complex organic compound characterized by its unique structure, which includes a thiomorpholine ring substituted with dimethyl groups and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethylthiomorpholin-4-yl)-2-methylbutanoic acid typically involves the formation of the thiomorpholine ring followed by the introduction of the butanoic acid group. One common method involves the reaction of a suitable thiomorpholine precursor with a methylating agent to introduce the dimethyl groups. This is followed by the addition of a butanoic acid derivative under acidic or basic conditions to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dimethylthiomorpholin-4-yl)-2-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the butanoic acid moiety.
Substitution: The dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
3-(2,3-Dimethylthiomorpholin-4-yl)-2-methylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,3-Dimethylthiomorpholin-4-yl)-2-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiomorpholine ring and butanoic acid moiety can interact with active sites, influencing the compound’s biological activity. Pathways involved may include metabolic processes and signal transduction mechanisms.
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine derivatives: Compounds with similar thiomorpholine rings but different substituents.
Butanoic acid derivatives: Compounds with similar butanoic acid moieties but different ring structures.
Uniqueness
3-(2,3-Dimethylthiomorpholin-4-yl)-2-methylbutanoic acid is unique due to the specific combination of the thiomorpholine ring with dimethyl groups and the butanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H21NO2S |
|---|---|
Molecular Weight |
231.36 g/mol |
IUPAC Name |
3-(2,3-dimethylthiomorpholin-4-yl)-2-methylbutanoic acid |
InChI |
InChI=1S/C11H21NO2S/c1-7(11(13)14)8(2)12-5-6-15-10(4)9(12)3/h7-10H,5-6H2,1-4H3,(H,13,14) |
InChI Key |
IWFVFBRGVRSTKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(SCCN1C(C)C(C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















